
6-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound with the molecular formula C13H18BFO4. This compound is notable for its unique structure, which includes a fluorine atom, a methoxy group, and a boron-containing dioxaborolane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-2-methoxyphenol as the starting material.
Formation of the Boronate Ester: The key step involves the formation of the boronate ester by reacting the starting material with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or copper.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the boronate ester to other boron-containing compounds.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
6-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of advanced materials and polymers with specific functional properties
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but contains a pyridine ring instead of a phenol ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a methoxy group.
Uniqueness
6-Fluoro-2-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both a fluorine atom and a methoxy group, which confer specific reactivity and properties that are valuable in various chemical and biological applications .
Properties
IUPAC Name |
6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO4/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)10(16)11(8)17-5/h6-7,16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFFZBOWCPTYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
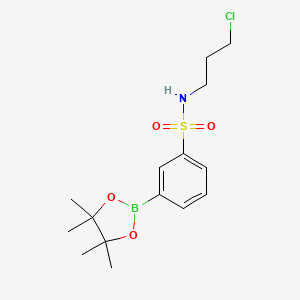
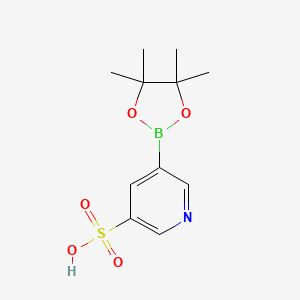
![1-[4-(Dimethylamino)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone](/img/structure/B7952984.png)
![1-[4-(Piperidin-1-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone](/img/structure/B7953003.png)
![1-[4-(Morpholin-4-yl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone](/img/structure/B7953008.png)
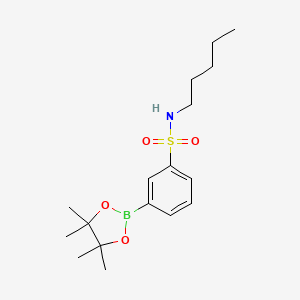
![N-Cyclohexyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7953015.png)
![N-Butyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B7953017.png)
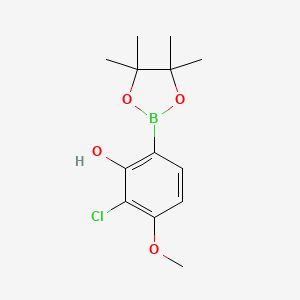
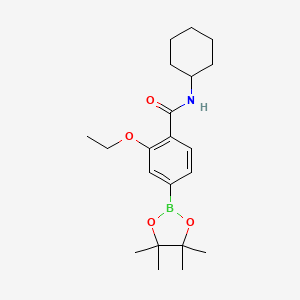
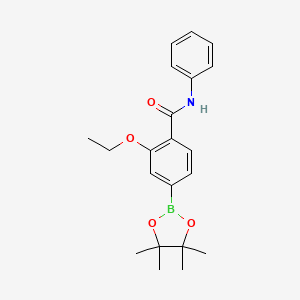

![tert-Butyl 4-[2-oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B7953038.png)

